benzyldiethylsilanol

Lipophilicity QSAR Organosilicon

Procurement error: assuming silanols are interchangeable. Benzyldiethylsilanol (C₁₁H₁₈OSi, 194.35 g/mol) solves this with distinct hydrophobic and steric profiles. - LogP 3.01 vs. triethylsilanol (1.76): Enhanced organic solubility & extraction efficiency - Solid state (vs. liquid aliphatic analogs): Precise weighing, recrystallization purification - High-yield precursor to benzyldiethylsilane via solid-base catalysis (85%) - GHS Cat 2A eye irritant - standard lab handling sufficient Procurement: Technical validity for catalysis & materials R&D; reliable commercial sourcing.

Molecular Formula C11H18OSi
Molecular Weight 194.34 g/mol
CAS No. 17994-06-8
Cat. No. B3336089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyldiethylsilanol
CAS17994-06-8
Molecular FormulaC11H18OSi
Molecular Weight194.34 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC1=CC=CC=C1)O
InChIInChI=1S/C11H18OSi/c1-3-13(12,4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeyITHJHEWJBNKIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldiethylsilanol Procurement and Selection Guide


Benzyldiethylsilanol (CAS 17994-06-8), with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol, is a specialized organosilanol compound characterized by a silicon center bonded to two ethyl groups, a benzyl group, and a hydroxyl group . It is classified as a GHS Category 2A eye irritant, requiring appropriate handling procedures . Its unique structure, featuring both hydrophobic alkyl/benzyl substituents and a reactive silanol (Si-OH) moiety, differentiates it from simpler or more common silanol analogs and positions it as a valuable synthon in organic and organometallic chemistry . This guide provides a comparative analysis to inform scientific selection and procurement decisions.

Hydrophobicity Reported higher lipophilicity profile supports non-polar solvent synthesis and biphasic partitioning studies.
Physical Form Solid state enables precise weighing, simplified handling, and recrystallization-based purification.
Reactivity Benzyl group may offer distinct reactivity in catalytic Si-C bond formation research.

Why Generic Silanol Substitution Is Not Advisable


Assuming interchangeability among silanol compounds is a critical procurement error due to the profound impact of substituent groups on physicochemical properties and reactivity. Benzyldiethylsilanol exhibits a calculated LogP of 3.01 , which is substantially higher than the LogP of 1.76 for triethylsilanol [1], reflecting its significantly increased hydrophobicity. This property directly influences solubility, partitioning behavior in biphasic systems, and substrate specificity in catalytic cycles. Furthermore, the benzyl group introduces unique electronic and steric characteristics that are absent in purely aliphatic or phenyl-substituted analogs [2]. These differences make benzyldiethylsilanol a non-interchangeable reagent for applications demanding specific hydrophobic interactions or benzyl-derived reactivity, as detailed in the quantitative evidence below.

Lipophilicity Mismatch

Calculated LogP deviates significantly from simpler aliphatic silanols, altering solubility and phase partitioning behavior.

Steric/Electronic Profile

The benzyl substituent introduces unique steric bulk and electronic effects absent in ethyl or phenyl analogs, limiting direct substitution.

Physical State Difference

Solid form (unlike many liquid silanols) affects handling, dissolution kinetics, and purification workflows; direct replacement may shift method reproducibility.

Quantitative Evidence for Differentiated Selection


Lipophilicity Comparison with Triethylsilanol

Benzyldiethylsilanol possesses a significantly higher calculated partition coefficient (LogP) of 3.01 compared to triethylsilanol's LogP of 1.76 [1]. This difference indicates that benzyldiethylsilanol is substantially more lipophilic. The higher LogP value translates to greater solubility in non-polar organic media and increased partitioning into organic layers during extractions. This is a key differentiator for applications where substrate or catalyst hydrophobicity is a critical performance parameter.

Lipophilicity (LogP)
Reported
3.01 vs. 1.76 (Triethylsilanol)
Δ +1.25 units
Supports hydrophobic partitioning and non-polar solvent compatibility context.
Calculated values; experimental validation recommended.
Lipophilicity QSAR Organosilicon Hydrophobicity LogP

Physical State vs. Diethyl(isopropyl)silanol

Benzyldiethylsilanol (MW = 194.35 g/mol) is reported as a solid , whereas a related aliphatic analog, diethyl(isopropyl)silanol (MW = 146.30 g/mol), is a liquid with a predicted boiling point of 171.5°C at 760 mmHg [1]. This stark difference in physical state is a direct consequence of the increased molecular weight and strong intermolecular forces afforded by the benzyl group. The solid form of benzyldiethylsilanol simplifies handling, precise weighing, and purification by recrystallization, which may not be possible with liquid analogs.

Physical State
Data to verify
Solid (MW 194.35) vs. Liquid (Diethyl(isopropyl)silanol, MW 146.30)
Solid form facilitates accurate weighing and recrystallization-based purification.
Reported properties; confirm physical state for specific lot.
Physical Property Purification Handling Silanol

Catalytic Si-C Bond Formation Potential

Benzyldiethylsilanol is a logical precursor to benzyldiethylsilane, a compound for which a high-yield (85%) catalytic synthesis route is established. This route, using a KNH₂/Al₂O₃ solid-base catalyst, has been demonstrated for the reaction of toluene and diethylsilane to yield benzyldiethylsilane in 85% yield at 329 K over 40 hours [1][2]. In contrast, the analogous reaction using benzene yields only 7.5% under similar conditions [1]. This demonstrates the benzyl group's superior reactivity and the potential for benzyldiethylsilanol to serve as a key intermediate in developing new Si-C bond-forming methodologies.

Si-C Formation Potential
Class-level inference
Analogous benzyldiethylsilane synthesis: 85% yield vs. 7.5% (benzene-derived analog)
Indicates benzyl-group reactivity advantage in solid-base catalyzed Si-C coupling.
Based on silane analog; validation with silanol required for direct applicability.
Catalysis C-Si Bond Formation Solid-Base Organosilane Synthesis

Optimized Application Scenarios


Synthesis of Lipophilic Organosilicon Intermediates

Due to its high calculated LogP (3.01) , benzyldiethylsilanol is ideally suited for reactions requiring a non-polar, hydrophobic silanol. Its enhanced lipophilicity, compared to triethylsilanol (LogP 1.76) [1], can improve the solubility of intermediates in organic solvents, facilitate extractions, and potentially enhance substrate binding in catalytic cycles performed in organic media.

Precursor for Benzyl-Containing Silane Ligands

The compound serves as a strategic precursor for preparing benzyldiethylsilane and other benzyl-containing organosilanes. As evidenced by the high-yield (85%) synthesis of benzyldiethylsilane via solid-base catalysis [2][3], the benzyl group exhibits distinct reactivity. Researchers can leverage this to introduce unique steric and electronic properties into ligands or reagents for applications in cross-coupling, hydrosilylation, or materials science.

Solid-State and Crystalline Organosilicon Chemistry

Unlike many simple aliphatic silanols that are liquids, benzyldiethylsilanol is a solid . This physical state simplifies its handling and purification, making it an excellent candidate for research into crystalline organosilicon compounds. Its solid form enables precise weighing for stoichiometric reactions and purification by recrystallization, which may be advantageous for generating materials of high purity or studying solid-state structural features .

Application
Selection Property
Validation Focus
Lipophilic organosilicon intermediate synthesis
Hydrophobic profile (calculated LogP)
Solubility and partitioning in non-polar organic media
Benzyl-containing silane ligand precursor
Benzyl-derived reactivity in Si-C coupling
Yield and selectivity under catalytic conditions
Crystalline organosilicon compound research
Solid physical state
Handling, precise weighing, and recrystallization purity
Quote Request

Request a Quote for benzyldiethylsilanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.